molecular formula C14H12O4 B1603701 3-(Benzyloxy)-5-hydroxybenzoic acid CAS No. 159506-17-9

3-(Benzyloxy)-5-hydroxybenzoic acid

Cat. No. B1603701
CAS RN: 159506-17-9
M. Wt: 244.24 g/mol
InChI Key: GMNCZGJHAYMSSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Benzyloxy)-5-hydroxybenzoic acid is a pharmaceutical intermediate . It’s also known as 3-Benzyloxybenzeneboronic acid or 3-Phenylmethyloxyphenylboronic acid .


Synthesis Analysis

The synthesis of this compound and its derivatives has been reported in several studies . For instance, one study discussed the design, molecular modeling, and synthesis of novel benzothiazole derivatives as BCL-2 inhibitors . Another study reported the synthesis of transition metal complexes derived from Schiff base ligands of 4-(benzyloxy)-2-hydroxybenzaldehyde .


Molecular Structure Analysis

The molecular structure of this compound has been analyzed using various techniques such as FT-IR, FT-Raman, and UV spectrum . The computational calculations (DFT) with B3LYP and HF function were utilized to compute the ground state of molecular geometries and vibrational frequencies .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a melting point range of 133 - 137 °C .

Scientific Research Applications

Fixation of Multilayered Structures

Research has demonstrated the synthesis and application of a polymerizable benzoic acid derivative, 3,5-bis(propenoyloxymethyl)-4-hexadecyloxybenzoic acid, for creating multilayered structures exhibiting liquid crystal phases. These structures were stabilized through photopolymerization, maintaining their multilayered architecture, which has implications for materials science and the development of advanced materials with specific optical properties (Kishikawa, Hirai, & Kohmoto, 2008).

Bioactive Phenyl Ether Derivatives

In the realm of natural product chemistry, research has identified new phenyl ether derivatives from the marine-derived fungus Aspergillus carneus. These compounds, including 3-hydroxy-5-(3-hydroxy-5-methylphenoxy)-4-methoxybenzoic acid, exhibit strong antioxidant activities. Such findings highlight the potential of these compounds in developing new antioxidant agents (Xu et al., 2017).

Antibacterial Activity of Hydroxy Benzoic Acid Derivatives

Studies have explored the synthesis and antibacterial activity of novel 3-Hydroxy benzoic acid derivatives, revealing their potential as chemotherapeutic agents against bacterial infections. This research underscores the significance of 3-Hydroxy benzoic acid derivatives in medicinal chemistry and drug development (Satpute, Gangan, & Shastri, 2018).

DFT Study on Hydroxybenzoic Acids

Computational studies using Density Functional Theory (DFT) have provided insights into the structure of hydroxybenzoic acids and their reactions with radicals. Such studies are crucial for understanding the chemical behavior of these compounds and their potential applications in designing antioxidants and studying environmental degradation processes (Nsangou et al., 2008).

Benzothiazole-Based AIEgen for pH Sensing

Research into benzothiazole-based aggregation-induced emission luminogens (AIEgens) has led to the development of compounds capable of highly sensitive physiological pH sensing. This work illustrates the application of benzoic acid derivatives in the field of chemical sensors, particularly for bioanalytical and environmental monitoring purposes (Li et al., 2018).

Safety and Hazards

3-(Benzyloxy)-5-hydroxybenzoic acid is harmful if swallowed, causes skin and eye irritation, may cause respiratory irritation, and is very toxic to aquatic life . Personal protective equipment/face protection should be worn, and adequate ventilation should be ensured .

Mechanism of Action

Target of Action

Benzylic compounds are known to interact with various enzymes and receptors due to their structural similarity to many bioactive molecules .

Mode of Action

Benzylic compounds are known to undergo various reactions such as free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the compound’s structure, which can subsequently alter its interaction with its targets.

Biochemical Pathways

Benzylic compounds are known to participate in various biochemical pathways due to their reactivity . For instance, they can undergo oxidation and reduction reactions, which can affect various metabolic pathways.

Pharmacokinetics

The carboxylic acid group can form ionic bonds with biological molecules, which can affect the compound’s distribution and excretion .

Result of Action

The compound’s potential interactions with various enzymes and receptors, as well as its participation in various biochemical reactions, suggest that it could have diverse effects at the molecular and cellular levels .

Action Environment

The action of 3-(Benzyloxy)-5-hydroxybenzoic acid can be influenced by various environmental factors. For instance, the compound’s reactivity can be affected by the pH and temperature of its environment. Additionally, the presence of other molecules can influence the compound’s interactions with its targets .

properties

IUPAC Name

3-hydroxy-5-phenylmethoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O4/c15-12-6-11(14(16)17)7-13(8-12)18-9-10-4-2-1-3-5-10/h1-8,15H,9H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMNCZGJHAYMSSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC(=CC(=C2)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60611631
Record name 3-(Benzyloxy)-5-hydroxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60611631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

159506-17-9
Record name 3-(Benzyloxy)-5-hydroxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60611631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(Benzyloxy)-5-hydroxybenzoic acid
Reactant of Route 2
3-(Benzyloxy)-5-hydroxybenzoic acid
Reactant of Route 3
3-(Benzyloxy)-5-hydroxybenzoic acid
Reactant of Route 4
Reactant of Route 4
3-(Benzyloxy)-5-hydroxybenzoic acid
Reactant of Route 5
Reactant of Route 5
3-(Benzyloxy)-5-hydroxybenzoic acid
Reactant of Route 6
Reactant of Route 6
3-(Benzyloxy)-5-hydroxybenzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.